

# Epiroprim: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Epiroprim |           |
| Cat. No.:            | B1671504  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Abstract**

**Epiroprim** (Ro 11-8958) is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a selective inhibitor of microbial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital component in the production of nucleic acids and amino acids. This document provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of **Epiroprim**, intended to serve as a technical guide for researchers and professionals in the field of drug development. The information presented herein is compiled from publicly available scientific literature and databases.

# **Molecular Structure and Chemical Properties**

**Epiroprim** is chemically designated as 5-[(3,5-diethoxy-4-(1H-pyrrol-1-yl)phenyl)methyl]pyrimidine-2,4-diamine. It is an achiral molecule with no stereocenters.

Table 1: Physicochemical Properties of Epiroprim



| Property                | Value                                                                                                                                                             | Reference    |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula       | C19H23N5O2                                                                                                                                                        | [1][2]       |
| Molecular Weight        | 353.42 g/mol                                                                                                                                                      | [1][2]       |
| IUPAC Name              | 5-[(3,5-diethoxy-4-pyrrol-1-yl)phenyl)methyl]pyrimidine-<br>2,4-diamine                                                                                           | [2]          |
| CAS Number              | 73090-70-7                                                                                                                                                        | [1][2]       |
| Appearance              | Not specified in available literature                                                                                                                             |              |
| Melting Point           | Not specified in available literature                                                                                                                             | <del>-</del> |
| Solubility              | Soluble in dimethyl sulfoxide and ethanol                                                                                                                         | [3]          |
| XLogP3                  | 2.9                                                                                                                                                               | [2]          |
| Hydrogen Bond Donors    | 2                                                                                                                                                                 | [4]          |
| Hydrogen Bond Acceptors | 4                                                                                                                                                                 | [4]          |
| Rotatable Bonds         | 7                                                                                                                                                                 | [4]          |
| SMILES                  | CCOc1cc(Cc2cnc(N)nc2N)cc(c<br>1-n1cccc1)OCC                                                                                                                       | [1]          |
| InChI                   | InChI=1S/C19H23N5O2/c1-3-<br>25-15-10-13(9-14-12-22-<br>19(21)23-18(14)20)11-16(26-<br>4-2)17(15)24-7-5-6-8-24/h5-<br>8,10-12H,3-4,9H2,1-2H3,<br>(H4,20,21,22,23) | [1][2]       |

# **Synthesis**

A detailed, step-by-step synthesis protocol for **Epiroprim** is not readily available in the public domain. However, based on the synthesis of analogous 2,4-diaminopyrimidine derivatives, a



plausible synthetic route can be proposed. The synthesis of related pyrrolo[2,3-d]pyrimidine antifolates often involves a multi-step sequence starting from a substituted pyrimidine. For the synthesis of compounds with a similar scaffold, a common strategy involves the nucleophilic displacement of a leaving group on a pyrimidine ring with an appropriate aniline derivative. The pyrrole moiety is typically introduced by treating a substituted nitroaniline with 2,5-dimethoxytetrahydrofuran, followed by reduction of the nitro group.

# Mechanism of Action: Inhibition of Dihydrofolate Reductase

**Epiroprim** exerts its antibacterial effect by selectively inhibiting microbial dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate synthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, **Epiroprim** disrupts the supply of THF, leading to the cessation of bacterial growth and, ultimately, cell death.





Click to download full resolution via product page

**Figure 1.** Mechanism of action of **Epiroprim** via inhibition of the bacterial folate synthesis pathway.

# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of **Epiroprim** against bacterial strains, based on the broth microdilution method.

Objective: To determine the lowest concentration of **Epiroprim** that inhibits the visible growth of a bacterium.



#### Materials:

- **Epiroprim** stock solution (e.g., in dimethyl sulfoxide).
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium.
- 96-well microtiter plates.
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10<sup>8</sup> CFU/mL).
- Sterile diluents.

#### Procedure:

- Preparation of Epiroprim dilutions: A serial two-fold dilution of Epiroprim is prepared in the
  microtiter plate wells using the appropriate broth as a diluent. The final volume in each well is
  typically 100 μL. A growth control well (containing only broth and inoculum) and a sterility
  control well (containing only broth) are also included.
- Inoculation: Each well (except the sterility control) is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is determined as the lowest concentration of **Epiroprim** at which there is no visible growth (turbidity) of the bacteria.





Click to download full resolution via product page

Figure 2. General workflow for Minimum Inhibitory Concentration (MIC) determination.

# Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of **Epiroprim** against DHFR.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Epiroprim** against DHFR.

#### Materials:

· Purified microbial DHFR enzyme.



- Dihydrofolate (DHF) substrate.
- NADPH cofactor.
- Assay buffer (e.g., potassium phosphate buffer, pH 7.0).
- Epiroprim stock solution.
- Spectrophotometer capable of reading absorbance at 340 nm.

#### Procedure:

- Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well containing the assay buffer, NADPH, and the DHFR enzyme.
- Inhibitor Addition: Varying concentrations of Epiroprim are added to the reaction mixtures. A
  control reaction without the inhibitor is also prepared.
- Initiation of Reaction: The reaction is initiated by the addition of the DHF substrate.
- Measurement of Enzyme Activity: The activity of DHFR is monitored by measuring the
  decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to
  NADP+. The initial rate of the reaction is calculated.
- IC<sub>50</sub> Determination: The percentage of inhibition for each **Epiroprim** concentration is calculated relative to the control reaction. The IC<sub>50</sub> value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

# **Pharmacokinetics**

A study by Luttringer et al. (2003) investigated the pharmacokinetics of **Epiroprim** in rats and humans using physiologically based pharmacokinetic (PBPK) modeling.[1]

Table 2: Pharmacokinetic Parameters of **Epiroprim** in Rats



| Parameter                                        | Value                                                        | Reference |
|--------------------------------------------------|--------------------------------------------------------------|-----------|
| Volume of Distribution at<br>Steady State (Vdss) | Predicted using the "Arundel approach" from in vivo rat data | [1]       |
| Blood Clearance (CL)                             | Determined from in vivo animal clearances                    | [1]       |

The study highlighted significant interspecies differences in the pharmacokinetic properties of **Epiroprim**. The PBPK model, which incorporated in vitro data and physiological parameters, was used to predict the plasma concentration-time profile of **Epiroprim** in humans. The study concluded that using a tissue composition model for distribution and allometric scaling of in vivo intrinsic blood clearance normalized by in vitro hepatocyte data provided the most accurate predictions of **Epiroprim**'s disposition in humans.[1]

# **Antibacterial Spectrum**

**Epiroprim** has demonstrated excellent activity against a range of Gram-positive bacteria, including staphylococci, enterococci, pneumococci, and streptococci.[5] Its activity is reported to be considerably better than that of trimethoprim, another DHFR inhibitor.[5] **Epiroprim** is also active against some trimethoprim-resistant strains.[5] When combined with dapsone, **Epiroprim** exhibits synergistic activity against various pathogens.[5]

### Conclusion

**Epiroprim** is a potent and selective inhibitor of microbial dihydrofolate reductase with a promising in vitro antibacterial profile, particularly against Gram-positive organisms. Its unique molecular structure and chemical properties contribute to its mechanism of action and pharmacokinetic profile. The provided experimental protocols offer a foundation for further research and development of this compound. While a detailed synthesis protocol is not publicly available, the general principles of diaminopyrimidine synthesis can be applied. The pharmacokinetic data, although primarily model-based, provides valuable insights for potential clinical applications. This technical guide serves as a foundational resource for scientists and researchers interested in the further exploration and development of **Epiroprim** as a potential therapeutic agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Physiologically based pharmacokinetic (PBPK) modeling of disposition of epiroprim in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. In vitro activity of epiroprim, a dihydrofolate reductase inhibitor, singly and in combination with brodimoprim and dapsone, against Mycobacterium leprae PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of epiroprim, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Epiroprim: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671504#molecular-structure-and-chemical-properties-of-epiroprim]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com